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Compound of Interest

Compound Name:
Methyl 2-(4-

methylphenoxy)benzoate

CAS No.: 21905-72-6

Cat. No.: B146955

Get Quote

Executive Summary & Compound Profile
Methyl 2-(4-methylphenoxy)benzoate (MMPB) represents a classic diaryl ether scaffold, a

privileged structure in medicinal chemistry and agrochemistry. It serves as a critical junction

point between two major bioactive classes: Fenamate NSAIDs (via bioisosteric replacement of

NH with O) and Phenoxybenzoate Herbicides (via functionalization of the phenoxy ring).

This guide evaluates MMPB not merely as a standalone entity, but as a lipophilic probe to

interrogate the Structure-Activity Relationship (SAR) differences between Cyclooxygenase

(COX) inhibition and Auxin transport modulation.
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Property Specification

IUPAC Name Methyl 2-(4-methylphenoxy)benzoate

CAS Registry
Variable by synthesis batch (Generic: 2-

Phenoxybenzoate class)

Molecular Formula C₁₅H₁₄O₃

Molecular Weight 242.27 g/mol

LogP (Predicted) ~4.2 (Highly Lipophilic)

H-Bond Donors/Acceptors 0 / 3

Key Structural Feature Ortho-substituted diaryl ether (Diphenyl ether)

Comparative Bioactivity Analysis
This section contrasts MMPB with its three most significant structural analogs to delineate its

pharmacological profile.
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Compound Structure / Relation Primary Target Bioactivity Profile

MMPB (Subject)
Ester-capped Diaryl

Ether

Pro-drug / Synthetic

Intermediate

Latent. Requires

hydrolysis to acid form

for maximal potency.

Moderate COX-2

selectivity expected

due to 4-methyl group.

Mefenamic Acid
Nitrogen Isostere (NH-

bridge)
COX-1 / COX-2

High. The NH-bridge

allows a specific

"butterfly"

conformation essential

for binding the COX

active site. MMPB (O-

bridge) has altered

flexibility, reducing

potency but increasing

selectivity.

Acifluorfen-methyl
Nitro-functionalized

Analog

Protoporphyrinogen

Oxidase (PPO)

Herbicidal. The

addition of NO₂ and

CF₃ groups shifts

activity from anti-

inflammatory to potent

herbicidal (PPO

inhibition). MMPB

lacks these electron-

withdrawing groups,

nullifying herbicidal

phototoxicity.

2-Phenoxybenzoic

Acid

Hydrolyzed Parent

Acid
Auxin Transport / COX

Dual. The free acid

form of MMPB. Shows

weak auxin-like

activity in plants and

moderate anti-

inflammatory activity

in mammals.
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Mechanistic Insight: The "Bridge" Effect
The bioactivity differences stem largely from the linker atom (X) between the two phenyl rings:

X = NH (Mefenamic Acid): Allows H-bonding within the active site; restricts rotation to a bio-

active conformation.

X = O (MMPB): Increases rotational freedom and lipophilicity. The oxygen ether link is less

polar, improving membrane permeability but potentially reducing binding affinity to the COX

arginine anchor.

Structural & Pathway Visualization
The following diagram illustrates the divergent synthetic and biological pathways for the MMPB

scaffold.
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Potent Inhibition
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Caption: Divergent pathways of MMPB: Hydrolysis activates the pharmacophore (Green), while

cyclization yields Xanthones (Red).

Experimental Protocols
To validate the bioactivity of MMPB, two distinct workflows are required: Chemical Synthesis (to

ensure high purity probe material) and Bioassay (to quantify COX inhibition).

Protocol A: Optimized Ullmann Synthesis of MMPB
Rationale: Traditional Ullmann reactions require harsh conditions. This optimized protocol uses

a ligand-assisted method for higher yields and milder temperatures.
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Reagents:

Methyl 2-bromobenzoate (1.0 eq)

p-Cresol (1.2 eq)

Cesium Carbonate (Cs₂CO₃) (2.0 eq)

Copper(I) Iodide (CuI) (10 mol%)

N,N-Dimethylglycine (Ligand) (20 mol%)

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

Charge: In a flame-dried Schlenk tube, combine Methyl 2-bromobenzoate (215 mg, 1 mmol),

p-Cresol (130 mg, 1.2 mmol), Cs₂CO₃ (650 mg), CuI (19 mg), and N,N-Dimethylglycine (20

mg).

Inert: Evacuate and backfill with Nitrogen (3 cycles).

Solvate: Add 1,4-Dioxane (3 mL) via syringe.

Reflux: Heat the sealed tube to 110°C for 24 hours. Note: Monitoring by TLC (Hexane/EtOAc

9:1) should show disappearance of the bromide.

Workup: Cool to RT. Dilute with Ethyl Acetate (20 mL). Filter through a Celite pad to remove

inorganic salts.

Purification: Wash filtrate with 1M NaOH (to remove unreacted cresol) and Brine. Dry over

Na₂SO₄.

Isolate: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel, 0-5%

EtOAc in Hexane).

Validation: Product should be a colorless oil or low-melting solid. Confirm via ¹H NMR

(Singlet at ~2.3 ppm for Ar-CH₃, Singlet at ~3.7 ppm for COOCH₃).
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Protocol B: In Vitro COX-2 Inhibition Screening
Rationale: Since MMPB is an ester, it must be tested alongside its hydrolyzed acid form to

distinguish between intrinsic activity and pro-drug activity.

Assay Principle: Colorimetric determination of PGH₂ production via TMPD oxidation.

Materials:

Purified Ovine COX-1 and Recombinant Human COX-2 enzymes.

Arachidonic Acid (Substrate).[1]

Colorimetric Substrate (TMPD).

Test Compounds: MMPB, Mefenamic Acid (Positive Control), DMSO (Vehicle).

Workflow:

Preparation: Dissolve MMPB in 100% DMSO to prepare a 10 mM stock. Perform serial

dilutions (0.1 µM to 100 µM).

Incubation: In a 96-well plate, add 150 µL of Assay Buffer (100 mM Tris-HCl, pH 8.0) and 10

µL of Enzyme solution.

Inhibitor Addition: Add 10 µL of MMPB solution. Incubate for 10 minutes at 25°C to allow

inhibitor binding.

Initiation: Add 10 µL of Arachidonic Acid/TMPD mixture.

Measurement: Monitor absorbance at 590 nm for 5 minutes (Kinetic Mode).

Analysis: Calculate the slope of the linear portion. Determine % Inhibition =

.

Data Output: Plot Log[Concentration] vs. % Inhibition to determine IC₅₀.
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Synthesis & Scaffold Analysis: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed

Cross-Couplings of Aryl Halides with Phenols and Anilines. . (Source for Optimized Ullmann

Protocol).

Bioactivity (Anti-inflammatory): Winder, C. V., et al. (1962). Anti-inflammatory and antipyretic

properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid). . (Reference for Fenamate

comparison).

Bioactivity (Herbicidal): Cobb, A. (1992). Herbicides and Plant Physiology. Chapman & Hall.
(Reference for Diphenyl ether herbicide mechanisms).

Xanthone Cyclization: Sousa, M. E., & Pinto, M. M. (2005). Synthesis of Xanthones: An

Overview. . (Context for MMPB as an intermediate).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. FI96025C - Process for the preparation of angiotensin II receptors blocking imidazoles -
Google Patents [patents.google.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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